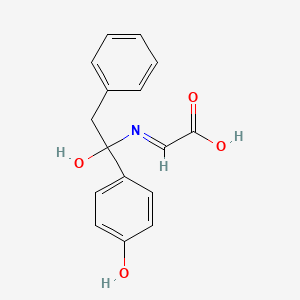
(1)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 259-300-7, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are known for their broad-spectrum antimicrobial activity, making them effective in preserving products by inhibiting the growth of bacteria, fungi, and yeasts.
準備方法
The synthesis of ProClin 300 involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine to produce 5-chloro-2-methyl-4-isothiazolin-3-one. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale chemical reactors where the reactants are combined and allowed to react under specific temperature and pressure conditions. The resulting product is then purified and formulated into a preservative solution.
化学反応の分析
ProClin 300 undergoes several types of chemical reactions, including:
Oxidation: The isothiazolone ring can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents, resulting in the cleavage of the isothiazolone ring.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other functional groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
ProClin 300 is extensively used in scientific research due to its antimicrobial properties. Some of its applications include:
Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the sterility of samples and reagents.
Medicine: Incorporated into diagnostic reagents and kits to extend their shelf life and ensure accurate results.
Industry: Utilized in the formulation of paints, coatings, and adhesives to prevent microbial growth and spoilage.
作用機序
The antimicrobial activity of ProClin 300 is attributed to its ability to disrupt the central metabolic cycle of microbial cells, known as the Krebs cycle. The active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, inhibit key enzymes in the Krebs cycle, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption leads to a loss of ATP production, ultimately causing cell death.
類似化合物との比較
ProClin 300 is unique due to its broad-spectrum antimicrobial activity and stability over a wide pH range. Similar compounds include:
ProClin 150: Another isothiazolone-based preservative with similar antimicrobial properties but different formulation and concentration.
Kathon CG: A preservative containing a mixture of isothiazolones, used in personal care products and cosmetics.
Acticide MBS: A biocide used in industrial applications, also based on isothiazolone chemistry.
ProClin 300 stands out due to its effectiveness at low concentrations and compatibility with various enzymes and diagnostic assay indicators.
特性
CAS番号 |
54713-12-1 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
(2E)-2-[1-hydroxy-1-(4-hydroxyphenyl)-2-phenylethyl]iminoacetic acid |
InChI |
InChI=1S/C16H15NO4/c18-14-8-6-13(7-9-14)16(21,17-11-15(19)20)10-12-4-2-1-3-5-12/h1-9,11,18,21H,10H2,(H,19,20)/b17-11+ |
InChIキー |
KOMLOUCGLDICJC-GZTJUZNOSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)(/N=C/C(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)(N=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


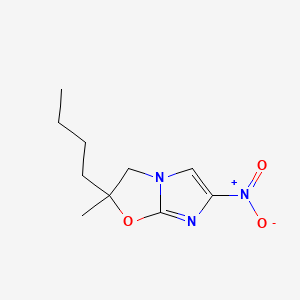
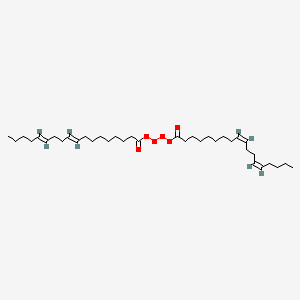
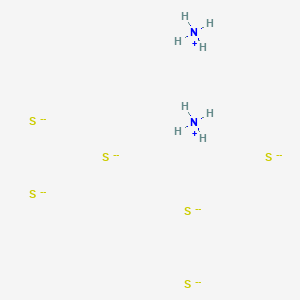
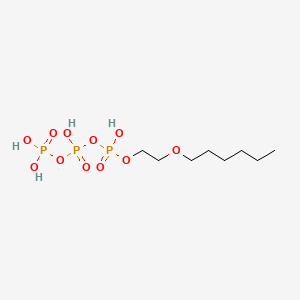
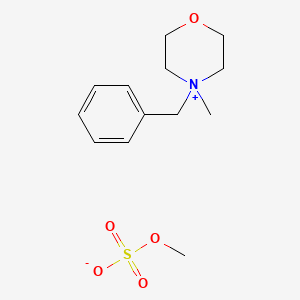

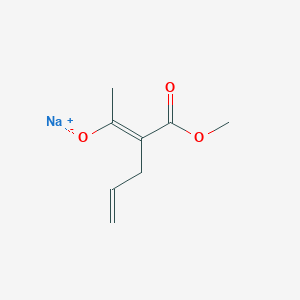
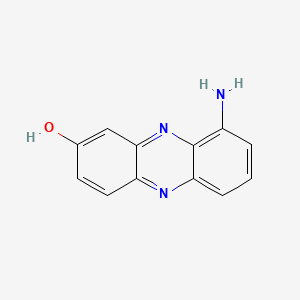
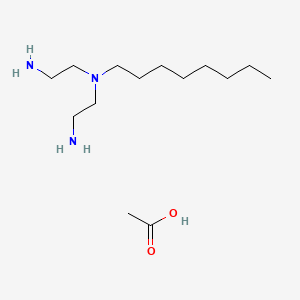


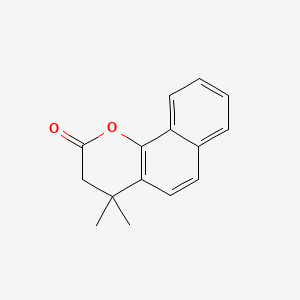
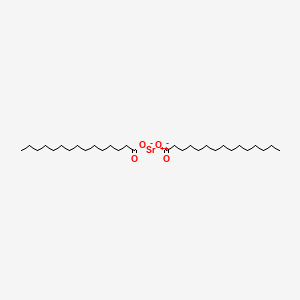
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
